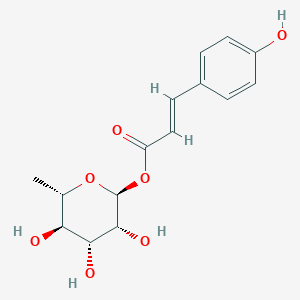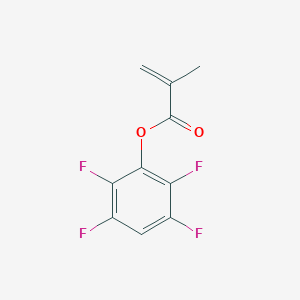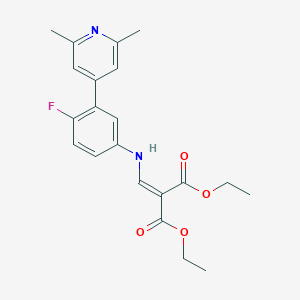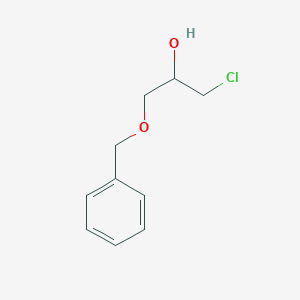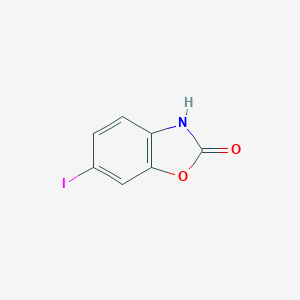
(S)-1-(2,4,6-Triisopropylphenyl)ethanol
概要
説明
(S)-1-(2,4,6-Triisopropylphenyl)ethanol, also known as TIPS Ethanol, is an important chiral alcohol used in a variety of scientific research applications. It is a non-toxic, colorless, and odorless compound that has been used in various fields of research, including biochemistry, physiology, and pharmacology. TIPS Ethanol is a versatile compound that can be used as a reagent, a solvent, or a catalyst in various synthetic reactions. Its unique properties make it an ideal compound for a range of laboratory experiments.
科学的研究の応用
Synthesis of Drug Intermediates : This compound can be used for the synthesis of drug intermediates, including antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).
Stability and Reactivity : It is noted for its unusual stability and reactivity in scientific research (Wada et al., 1997).
Asymmetric Organotin Clusters : The reaction between certain compounds in ethanol leads to the formation of highly asymmetric pentameric organotin clusters (Murugavel & Shanmugan, 2008).
Bioprocess Development : A bioprocess was developed for the asymmetric reduction of a specific acetophenone to achieve excellent enantioselectivity and high yield (Chen, Xia, Liu, & Wang, 2019).
Effects on Neuronal Membranes : Ethanol has a selective fluidizing effect within the transbilayer domains of neuronal membranes, which could explain some of its general anesthetic actions (Bae et al., 2005).
Biocatalyst in Asthma Relief : An isolate of Alternaria alternata serves as an effective biocatalyst for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a key intermediate in a medication for relieving asthma symptoms (Kurbanoğlu et al., 2009).
Solubility Enhancement : The presence of ethanol enhances the aqueous solubility of certain compounds in water/alcohol mixtures, which is significant for environmental applications (Li & Andren, 1994).
Environmental Pollution Resolution : The kinetics and mechanism of oxidation of a lignin model compound by chlorine dioxide can potentially help resolve environmental pollution problems in pulp bleaching (Nie et al., 2014).
Oxidizing Agent for Alcohols : It can be used as an oxidizing agent that converts alcohols into carbonyl compounds under mild conditions (Oba et al., 2008).
Ethanol Adducts in Crystallography : The ethanol adduct of certain compounds crystallizes in specific space groups, with a distorted coordination geometry, contributing to crystallography (Ng, Wei, Das, & Mak, 1989).
作用機序
The mechanism of action of “(S)-1-(2,4,6-Triisopropylphenyl)ethanol” is not specified in the search results. As a chiral auxiliary, it likely interacts with other reactants to control the stereochemical outcome of reactions .
The compound’s molecular formula is C17H28O , and its molecular weight is 248.40 g/mol .
Safety and Hazards
The safety data sheet for a similar compound, “®-(+)-1-(2,4,6-Triisopropylphenyl)ethanol”, suggests that it should be handled with care. It advises avoiding dust formation and breathing in vapors, mist, or gas . In case of skin or eye contact, it recommends washing with plenty of water . If swallowed or inhaled, it suggests seeking medical attention .
特性
IUPAC Name |
(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPQIIFUMKNLF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447339 | |
| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-88-7 | |
| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (S)-1-(2,4,6-Triisopropylphenyl)ethanol?
A1: this compound is characterized by the following:
Q2: Why is this compound considered a versatile chiral auxiliary?
A2: this compound is deemed versatile due to its successful application in the synthesis of various chiral compounds. Research highlights its use in synthesizing:
Q3: How can the optical purity of this compound be assessed?
A3: The enantiomeric purity of this compound, a critical factor in asymmetric synthesis, can be determined using chiral HPLC. A Chiralcel OD-H column with a 5 μm particle size and a mobile phase of isopropanol:hexane (2:98) at a flow rate of 0.5 mL/min is typically employed for this purpose . This method allows for the separation and quantification of the enantiomers, ensuring the use of highly enantiopure material in subsequent reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


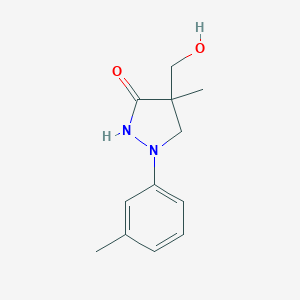
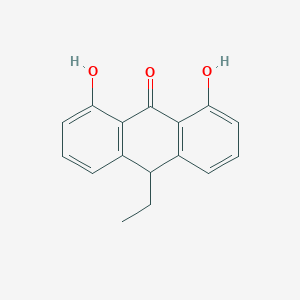

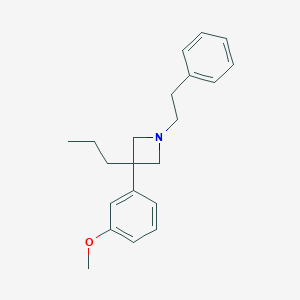


![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
